molecular formula C21H16N4O5S B2880208 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide CAS No. 333747-23-2

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2880208
CAS No.: 333747-23-2
M. Wt: 436.44
InChI Key: SPZSTCTWSQCPCI-UHFFFAOYSA-N
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Description

N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a sulfonamide-containing compound featuring a 4-oxochromene-2-carboxamide core linked to a 4-methylpyrimidin-2-yl sulfamoyl group. This structure combines a chromene moiety, known for π-π stacking interactions and bioactivity, with a sulfamoyl group that enhances solubility and target binding . The compound’s molecular formula is C₂₄H₂₂N₄O₄S (MW: 462.52 g/mol), with elemental composition: C (62.32%), H (4.79%), N (12.87%), S (6.93%) .

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S/c1-13-10-11-22-21(23-13)25-31(28,29)15-8-6-14(7-9-15)24-20(27)19-12-17(26)16-4-2-3-5-18(16)30-19/h2-12H,1H3,(H,24,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZSTCTWSQCPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C19H19N5O5S
  • Molecular Weight : 427.43 g/mol
  • CAS Number : Not specified in the sources.

The structure features a chromene core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Antihistaminic Activity

Research indicates that compounds related to the chromene structure exhibit antihistaminic properties. A study evaluating various chromone derivatives demonstrated that certain modifications enhance their ability to inhibit histamine-induced contractions in isolated guinea pig ileum, suggesting potential applications in treating allergic conditions .

Anti-inflammatory Properties

Chromone derivatives have been reported to target cyclooxygenase (COX) and lipoxygenase enzymes, which are crucial in inflammatory pathways. This mechanism suggests that this compound could possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .

Anticancer Potential

The compound's structural components may also confer anticancer properties. Chromone derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. The presence of the pyrimidine moiety may enhance these effects by modulating kinase activities associated with cancer progression .

The proposed mechanisms through which this compound exerts its biological activities include:

  • Inhibition of Histamine Receptors : This leads to reduced allergic responses.
  • Modulation of Inflammatory Pathways : By inhibiting COX and lipoxygenase enzymes, the compound may reduce inflammation.
  • Induction of Apoptosis in Cancer Cells : Through various signaling pathways, it may promote cell death in malignant cells.

In Vitro Studies

In vitro evaluations have shown that compounds similar to this compound exhibit significant potency against histamine-induced responses. For instance, certain derivatives demonstrated over 48% protection against histamine-induced convulsions in guinea pigs, indicating strong antihistaminic activity .

In Vivo Studies

Animal studies have further reinforced the potential therapeutic applications of chromone derivatives. For example, a specific derivative exhibited notable bronchodilatory effects comparable to standard treatments like aminophylline, showcasing its utility in respiratory conditions .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaAntihistaminic ActivityAnti-inflammatory ActivityAnticancer Potential
N-{4-(sulfamoyl)phenyl}-chromeneC19H19N5O5SModerateYesYes
3-(Hydroxymethyl)-chromone derivativeC16H12O3HighYesModerate
6-Methyl-chromoneC10H8O3LowYesHigh

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Chromene vs. Pyrazole/Pyrrolopyrimidine Cores
  • This contrasts with: Pyrazole Derivatives: Compounds like 3-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide (MW: ~340 g/mol) exhibit IR peaks at 1720 cm⁻¹ (C=O) and 1230 cm⁻¹ (SO₂), indicating hydrogen-bonding capacity. However, pyrazole’s smaller aromatic system may reduce stacking efficiency . Pyrrolo[2,3-d]pyrimidine: 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (MW: 613.23 g/mol) shows higher molecular weight and altered solubility due to the bicyclic core .
Substituent Effects on Cytotoxicity
  • Aryl Substitutions : Replacing the chromene core with phenyl or biphenyl groups (e.g., 2-(2-Fluoro-biphenyl-4-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide ) reduces cytotoxic activity, suggesting the chromene moiety optimizes bioactivity .
  • Dimethylpyrimidinyl vs.

Sulfamoyl Group Modifications

Pyrimidinyl vs. Pyridinyl Sulfamoyl Groups
  • 4-Methylpyrimidin-2-yl (Target Compound) : Enhances metabolic stability compared to pyridinyl groups. For example, N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide derivatives show similar IR profiles (NH: ~3329 cm⁻¹) but lower antiurease activity than methylpyrimidinyl analogs .
  • 5-Methylisoxazol-3-yl : Compounds like N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)propanamide (MW: ~295 g/mol) exhibit reduced bioactivity, highlighting the importance of pyrimidine’s hydrogen-bonding capacity .

Tail Group Variations

Carboxamide vs. Propanamide/Acetamide
  • Chromene-2-carboxamide (Target Compound): The rigid carboxamide tail may improve target specificity compared to flexible tails. For instance, N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide (sulfamethazine, MW: 306.34 g/mol) is a known antibiotic but lacks the chromene’s π-system .
  • Propanamide Derivatives : 2-(4-Isobutylphenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide (MW: ~450 g/mol) shows antiurease activity (IC₅₀: 12.3 µM), suggesting tail flexibility influences enzyme inhibition .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Core Structure Sulfamoyl Group Molecular Weight (g/mol) Key IR Peaks (cm⁻¹)
Target Compound 4-Oxochromene 4-Methylpyrimidin-2-yl 462.52 1720 (C=O), 1230 (SO₂)
3-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide Pyrazole Pyridin-2-yl ~340 1720 (C=O), 1230 (SO₂)
7-Cyclopentyl-N-(2-methoxyphenyl)-...pyrrolo[2,3-d]pyrimidine-6-carboxamide Pyrrolopyrimidine Pyrimidin-2-yl 613.23 N/A
Sulfamethazine Acetamide 4-Methylpyrimidin-2-yl 306.34 1660 (C=O), 1150 (SO₂)

Key Research Findings

  • Synthetic Accessibility: The target compound’s chromene core is synthesized via condensation reactions (e.g., Knoevenagel), similar to ethyl 2-oxo-2H-chromene-3-carboxylate derivatives .
  • Cytotoxicity : Aryl substitutions on sulfamoyl groups (e.g., 4-methoxyphenyl) reduce cytotoxicity, whereas chromene cores balance activity and toxicity .
  • Enzyme Inhibition : Sulfamoyl groups paired with rigid carboxamide tails (e.g., chromene) show superior target binding compared to acetamide derivatives .

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